Benzyl 4-cyano-4-phenylpiperidine-1-carboxylate
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Overview
Description
Benzyl 4-cyano-4-phenylpiperidine-1-carboxylate: is a chemical compound with the molecular formula C19H20N2O2 It is a piperidine derivative known for its unique structure, which includes a benzyl group, a cyano group, and a phenyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Benzyl 4-cyano-4-phenylpiperidine-1-carboxylate typically involves multiple steps. One common method starts with benzyl chloride and diethanolamine as raw materials. The process involves the following steps :
Preparation of Benzyl Diethanolamine: Benzyl chloride reacts with diethanolamine.
Formation of Benzyl Dichloroethylamine Hydrochloride: Benzyl diethanolamine reacts with thionyl chloride.
Synthesis of this compound: Benzyl dichloroethylamine hydrochloride reacts with benzyl cyanide.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process is designed to be simple and cost-effective, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Benzyl 4-cyano-4-phenylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.
Scientific Research Applications
Benzyl 4-cyano-4-phenylpiperidine-1-carboxylate has a wide range of applications in scientific research :
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Industry: Used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of Benzyl 4-cyano-4-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. As a calcium channel blocker, it inhibits the influx of calcium ions into cells, which can affect various physiological processes . This inhibition can lead to effects such as reduced muscle contraction and altered neurotransmitter release.
Comparison with Similar Compounds
- Benzyl 4-hydroxy-1-piperidinecarboxylate
- Benzyl 4-phenylpiperidine-1-carboxylate
Comparison: Benzyl 4-cyano-4-phenylpiperidine-1-carboxylate is unique due to the presence of the cyano group, which imparts distinct chemical properties and reactivity. In contrast, similar compounds like Benzyl 4-hydroxy-1-piperidinecarboxylate and Benzyl 4-phenylpiperidine-1-carboxylate lack this functional group, leading to differences in their chemical behavior and applications .
Properties
Molecular Formula |
C20H20N2O2 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
benzyl 4-cyano-4-phenylpiperidine-1-carboxylate |
InChI |
InChI=1S/C20H20N2O2/c21-16-20(18-9-5-2-6-10-18)11-13-22(14-12-20)19(23)24-15-17-7-3-1-4-8-17/h1-10H,11-15H2 |
InChI Key |
DNCICKHTKCCTID-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C#N)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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